1-(3-chlorophenyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea
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Overview
Description
1-(3-chlorophenyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a chlorophenyl group, a thiophene ring, and a pyrazole moiety, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Introduction of the thiophene ring: This step involves the coupling of the pyrazole with a thiophene derivative.
Attachment of the chlorophenyl group: This can be done via a substitution reaction where a chlorophenyl group is introduced to the intermediate compound.
Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(3-chlorophenyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Scientific Research Applications
1-(3-chlorophenyl)-3-(2-(5-methyl-3-
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4OS/c1-12-10-15(16-6-3-9-24-16)21-22(12)8-7-19-17(23)20-14-5-2-4-13(18)11-14/h2-6,9-11H,7-8H2,1H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHJQSWOTKTIDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)NC2=CC(=CC=C2)Cl)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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